molecular formula C21H23N3O4S B2835723 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251558-90-3

(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2835723
CAS No.: 1251558-90-3
M. Wt: 413.49
InChI Key: PGIDJBFGBCOBID-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as dimethylamino, morpholino, and methanone, which are common in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or building block. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms, the types of bonds between them, and their relative positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the dimethylamino group might undergo reactions with acids, while the methanone group could be involved in condensation reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are crucial for understanding how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Antioxidant Properties

Research on compounds with structural similarities to the queried chemical has focused on their synthesis and evaluation of antioxidant properties. For instance, the synthesis and antioxidant activities of derivatives with phenolic rings have been studied, demonstrating that these compounds exhibit effective radical scavenging and antioxidant powers. Such compounds could be promising due to their potential antioxidant properties, indicating a possible area of application for similar structures (Çetinkaya et al., 2012).

Neuroprotective Activity

Another area of research is the neuroprotective activity of benzoxazine antioxidants. Compounds with benzoxazine rings have shown promise as neuroprotective agents, effective in models of brain damage that mimic lesions underlying cerebral palsy. This suggests that similar structures could be explored for their potential in neuroprotection (Largeron et al., 2001).

Antitumoral Activity and DNA Binding

The synthesis and evaluation of morpholine conjugated benzophenone analogues have been carried out, revealing their antagonistic role against neoplastic development. Compounds evaluated for anti-proliferative activity against various neoplastic cells showed significant anti-mitogenic activity, suggesting the therapeutic potential of morpholine and benzophenone derivatives in cancer treatment (Al‐Ghorbani et al., 2017).

Antioxidant Studies of Quinazolin Derivatives

Studies on quinazolin derivatives, some bearing dimethylamino groups, have highlighted their potential as powerful antioxidants, exceeding the efficacy of common antioxidants like ascorbic acid in scavenging DPPH and Nitric oxide radicals. This indicates the broad relevance of such functional groups in developing antioxidant agents (Al-azawi, 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound is a derivative of 4-(4-dimethylaminophenyl)pyridine, which has been tested for antimicrobial activity . .

Mode of Action

It is assumed that it affects the membrane permeability of microorganisms , similar to other pyridinium salts

Biochemical Pathways

Given its structural similarity to other pyridinium salts, it may interfere with microbial cell membrane function, leading to cell death . .

Pharmacokinetics

Its molecular weight is 225.2857 , which may influence its bioavailability and distribution

Result of Action

Preliminary studies suggest it has antimicrobial activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s activity. For instance, the solvent environment can influence the excited-state intramolecular proton transfer of similar compounds . .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound would depend on its applications. For example, if it’s a potential drug, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic uses .

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-22(2)16-7-9-17(10-8-16)24-15-20(21(25)23-11-13-28-14-12-23)29(26,27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIDJBFGBCOBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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